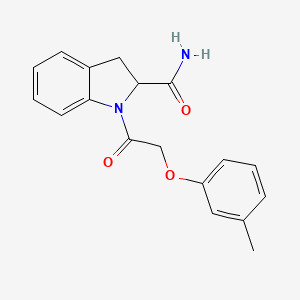

1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

1-[2-(3-methylphenoxy)acetyl]-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-5-4-7-14(9-12)23-11-17(21)20-15-8-3-2-6-13(15)10-16(20)18(19)22/h2-9,16H,10-11H2,1H3,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFMPOYTTGDUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N2C(CC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide typically involves the reaction of indoline-2-carboxamide with m-tolyloxyacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.

Medicine: Due to its biological activity, this compound is being investigated for its potential use in developing new therapeutic agents for treating infectious diseases and cancer.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the mycobacterial membrane protein large 3 transporter (MmpL3), which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane, leading to cell death. Additionally, the compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

Biological Activity

1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its antiproliferative effects, apoptosis induction, and interactions with various biological targets.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of indole derivatives with acetylating agents and m-tolyloxy groups. The synthetic pathway can be summarized as follows:

- Starting Materials : Indole, m-tolyl alcohol, and appropriate acetylating agents.

- Reagents : Acetic anhydride or acetyl chloride is commonly used.

- Catalysts : Acidic or basic catalysts may be employed to facilitate the reaction.

The reaction yields the desired indoline derivative, which can be purified through recrystallization or chromatography.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of indole-2-carboxamides, including this compound. These compounds have shown significant activity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against breast cancer (MCF-7), lung cancer (A549), and glioblastoma (KNS42) cell lines.

- Inhibitory Concentrations : The IC50 values for these compounds ranged from 0.33 µM to 1.50 µM, indicating potent antiproliferative properties .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.95 | Inhibition of CDK2 and EGFR |

| A549 | 1.50 | Induction of apoptosis via caspase activation |

| KNS42 | 0.33 | Multi-targeted kinase inhibition |

Apoptosis Induction

The mechanism by which this compound induces apoptosis has been linked to several apoptotic markers:

- Caspases Activation : Significant activation of caspases 3, 8, and 9 was observed, indicating a mitochondrial pathway involvement.

- Bcl-2 Family Proteins : Alterations in the expression of Bcl-2 and Bax were noted, supporting the pro-apoptotic effects of the compound .

Case Studies

Several case studies have been conducted to evaluate the efficacy of indole derivatives in cancer therapy:

-

Study on Glioblastoma :

- Objective : To assess the cytotoxic effects on glioblastoma cells.

- Findings : The compound demonstrated a dose-dependent inhibition of cell viability, with significant apoptosis observed in treated cells compared to controls.

- Breast Cancer Study :

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with multiple cellular targets:

- Kinase Inhibition : The compound acts as a multi-targeted kinase inhibitor, particularly affecting CDK2 and EGFR pathways.

- Apoptotic Pathways : It influences apoptotic signaling pathways by modulating key proteins involved in cell survival and death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.